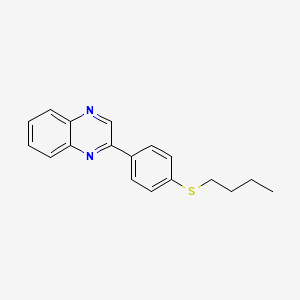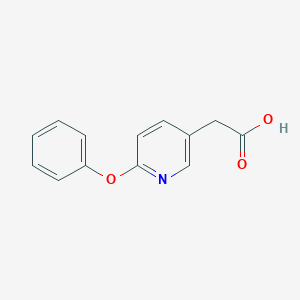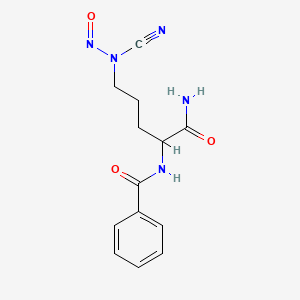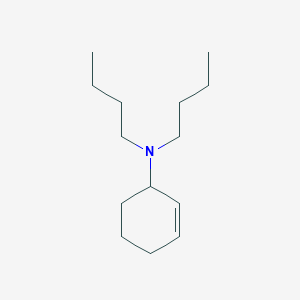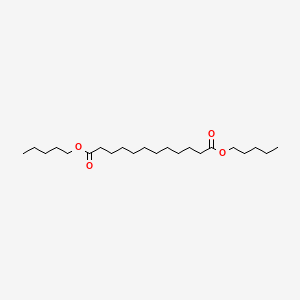
Dipentyl dodecanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipentyl dodecanedioate is an organic compound that belongs to the class of esters It is formed by the esterification of dodecanedioic acid with pentanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipentyl dodecanedioate can be synthesized through the esterification reaction between dodecanedioic acid and pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of the solvent, allowing the water formed during the reaction to be continuously removed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Dipentyl dodecanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of dodecanedioic acid and pentanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Dodecanedioic acid and pentanol.
Reduction: Dodecanediol and pentanol.
Transesterification: A different ester and alcohol depending on the reacting alcohol.
Scientific Research Applications
Dipentyl dodecanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential as a component in pharmaceutical formulations.
Industry: Utilized in the production of high-performance lubricants and as an additive in cosmetics and personal care products.
Mechanism of Action
The mechanism of action of dipentyl dodecanedioate depends on its application. In drug delivery systems, it acts as a carrier molecule, facilitating the transport of active pharmaceutical ingredients to target sites. The ester bond can be hydrolyzed in biological environments, releasing the active compounds. The molecular targets and pathways involved vary depending on the specific application and the active compounds being delivered.
Comparison with Similar Compounds
Similar Compounds
Dibutyl dodecanedioate: Similar ester formed with butanol instead of pentanol.
Diethyl dodecanedioate: Ester formed with ethanol.
Dimethyl dodecanedioate: Ester formed with methanol.
Uniqueness
Dipentyl dodecanedioate is unique due to its specific esterification with pentanol, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to similar esters like dibutyl dodecanedioate provides different solubility and compatibility characteristics, making it suitable for specific applications in various industries.
Properties
CAS No. |
41792-53-4 |
|---|---|
Molecular Formula |
C22H42O4 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
dipentyl dodecanedioate |
InChI |
InChI=1S/C22H42O4/c1-3-5-15-19-25-21(23)17-13-11-9-7-8-10-12-14-18-22(24)26-20-16-6-4-2/h3-20H2,1-2H3 |
InChI Key |
HEIAMWSPPFJNTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


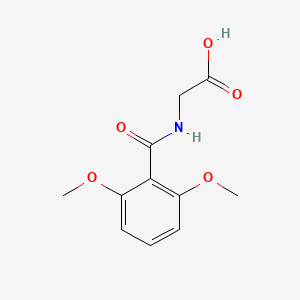
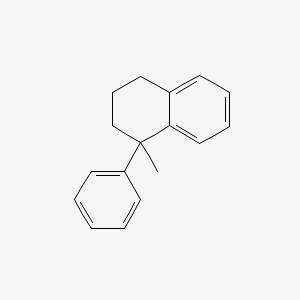
![2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14655185.png)
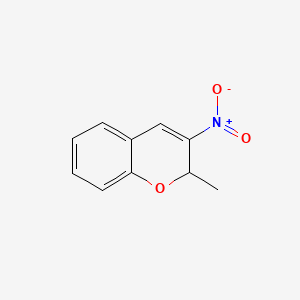
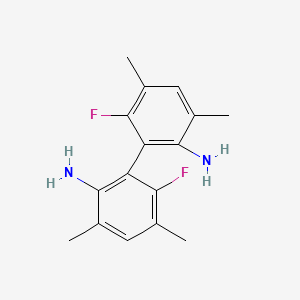
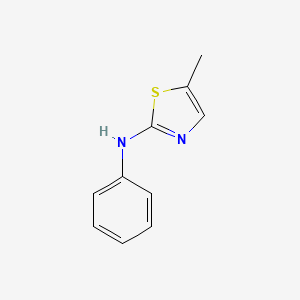
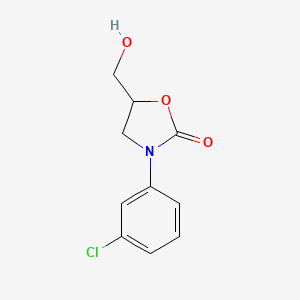
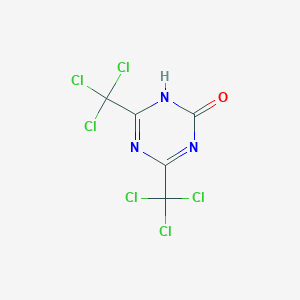
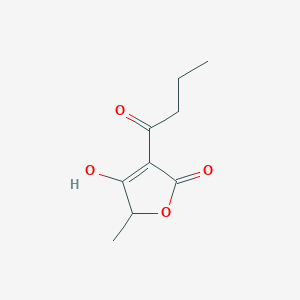
![[(4-Methylphenyl)(nitroso)amino]acetic acid](/img/structure/B14655220.png)
